2-Bromo-4-chloro-5-iodopyridine
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Overview
Description
“2-Bromo-4-chloro-5-iodopyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used to develop fluorescent compounds and is also a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-4-chloro-5-iodopyridine” were not found, a related compound “5-bromo-2-chloro-4-fluoro-3-iodopyridine” has been synthesized using halogen dance reactions .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-chloro-5-iodopyridine” is C5H3BrIN . The average mass is 283.892 Da and the monoisotopic mass is 282.849335 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-4-chloro-5-iodopyridine” were not found, it’s worth noting that heteroaryl halides like this compound are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used for heteroarene elaboration with C–C bond formation, particularly in a pharmaceutical discovery chemistry setting .Physical And Chemical Properties Analysis
“2-Bromo-4-chloro-5-iodopyridine” is a white crystalline solid . It has a melting point of 121-123 °C (lit.) . The density is predicted to be 2.347±0.06 g/cm3 .Scientific Research Applications
- 2-Bromo-4-chloro-5-iodopyridine and its analogs are valuable as intermediates in the synthesis of pentasubstituted pyridines, which have significant applications in medicinal chemistry (Wu et al., 2022).
- Halogen dance reactions, a type of chemical transformation, can be used effectively with this compound and its analogs to synthesize a variety of pyridine derivatives with desired functionalities (Pieterse & Hertog, 2010).
- In chemoselective Sonogashira reactions, halogen-rich pyridines like 2-Bromo-4-chloro-5-iodopyridine are used as substrates to synthesize non-symmetrical alkynylated pyridines, which are useful in fluorescence applications (Rivera et al., 2019).
- The compound and its derivatives are used in the synthesis of various pyridine derivatives, including 2,4-diaryl pyridines and bipyridines, through one-pot reactions, highlighting its versatility as a chemical building block (Duan et al., 2004).
- It serves as a precursor in the creation of structural manifolds and has applications in the manufacturing process of industrial pesticides (Schlosser & Bobbio, 2002).
- 2-Bromo-4-chloro-5-iodopyridine is used in the synthesis of functionalized pyridine derivatives, which are crucial in developing pharmaceuticals, including potent anticancer agents (Song et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-chloro-5-iodopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDUEIACPFVIJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744292 |
Source
|
Record name | 2-Bromo-4-chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-5-iodopyridine | |
CAS RN |
1364663-37-5 |
Source
|
Record name | 2-Bromo-4-chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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